

Structure Elucidation of 1,3-Diacetoxy-2-(acetoxy methoxy)propane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	1,3-Diacetoxy-2-(acetoxy methoxy)propane
Cat. No.:	B1313018

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of **1,3-Diacetoxy-2-(acetoxy methoxy)propane**, a key intermediate in the synthesis of the antiviral drug Ganciclovir. This document outlines the predicted spectroscopic data, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presented in clear tabular formats for straightforward interpretation. Detailed experimental protocols for the synthesis and characterization of this compound are also provided. Furthermore, a logical workflow for its structure elucidation is presented using a Graphviz diagram, offering a visual representation of the process from synthesis to structural confirmation.

Introduction

1,3-Diacetoxy-2-(acetoxy methoxy)propane (CAS No. 86357-13-3) is a critical building block in the pharmaceutical industry, primarily recognized for its role as a precursor in the manufacture of Ganciclovir, a potent antiviral agent effective against cytomegalovirus (CMV) infections.^[1] The precise chemical structure and purity of this intermediate are paramount to ensure the efficacy and safety of the final active pharmaceutical ingredient (API). This guide details the analytical methodologies employed to confirm the structure of **1,3-Diacetoxy-2-(acetoxy methoxy)propane**.

Chemical Structure:

Molecular Formula: C₁₀H₁₆O₇[\[2\]](#)[\[3\]](#)[\[4\]](#)

Molecular Weight: 248.23 g/mol [\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Data Presentation

The following tables summarize the predicted quantitative data for the spectroscopic analysis of **1,3-Diacetoxy-2-(acetoxymethoxy)propane**. Disclaimer: The following spectroscopic data are predicted based on the chemical structure and typical values for similar functional groups and have not been experimentally verified from the available search results.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~4.25	d	4H	-CH ₂ -OAc
~3.90	m	1H	-CH-O-
~5.30	s	2H	-O-CH ₂ -O-
~2.10	s	6H	-C(=O)CH ₃ (from diacetoxy)
~2.15	s	3H	-C(=O)CH ₃ (from acetoxymethoxy)

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)

Chemical Shift (δ , ppm)	Assignment
~170.5	-C=O (ester)
~170.0	-C=O (acetal)
~95.0	-O-CH ₂ -O-
~75.0	-CH-O-
~62.0	-CH ₂ -OAc
~21.0	-C(=O)CH ₃

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2950	Medium	C-H stretch (alkane)
~1745	Strong	C=O stretch (ester)
~1230	Strong	C-O stretch (ester)
~1100	Strong	C-O stretch (ether/acetal)

Table 4: Predicted Mass Spectrometry (MS) Fragmentation Data

m/z	Relative Intensity (%)	Assignment of Fragment Ion
248	Low	[M] ⁺ (Molecular Ion)
189	Moderate	[M - OAc] ⁺
147	High	[M - CH ₂ OAc - H] ⁺
103	High	[AcOCH ₂ CH(O)] ⁺
73	Moderate	[O-CH ₂ -OAc] ⁺
43	Very High	[CH ₃ CO] ⁺ (Base Peak)

Experimental Protocols

The following are detailed methodologies for the synthesis and characterization of **1,3-Diacetoxy-2-(acetoxymethoxy)propane**.

Synthesis of 1,3-Diacetoxy-2-(acetoxymethoxy)propane

This protocol is based on the acetylation of glycerol formal, a common synthetic route described in the literature.[2]

Materials:

- Glycerol formal (mixture of 5-hydroxy-1,3-dioxane and 4-(hydroxymethyl)-1,3-dioxolane)
- Acetic anhydride
- Pyridine
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography
- Hexanes
- Ethyl acetate

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve glycerol formal (1 equivalent) in dichloromethane.
- Cool the solution to 0 °C using an ice bath.
- Slowly add pyridine (3.5 equivalents) to the solution.

- Add acetic anhydride (3.2 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
- After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
- Separate the organic layer and wash it sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
- Collect the fractions containing the desired product and concentrate under reduced pressure to yield **1,3-Diacetoxy-2-(acetoxymethoxy)propane** as a colorless to pale yellow liquid.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: 400 MHz NMR Spectrometer

Sample Preparation:

- Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃).
- Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

- Pulse Sequence: zg30

- Number of Scans: 16
- Relaxation Delay: 1.0 s
- Spectral Width: 20 ppm

¹³C NMR Acquisition Parameters:

- Pulse Sequence: zgpg30
- Number of Scans: 1024
- Relaxation Delay: 2.0 s
- Spectral Width: 240 ppm

Infrared (IR) Spectroscopy

Instrumentation: Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

- Apply a small drop of the neat liquid sample directly onto the ATR crystal.

Acquisition Parameters:

- Spectral Range: 4000-400 cm⁻¹
- Resolution: 4 cm⁻¹
- Number of Scans: 16

Mass Spectrometry (MS)

Instrumentation: Gas Chromatography-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

GC Conditions:

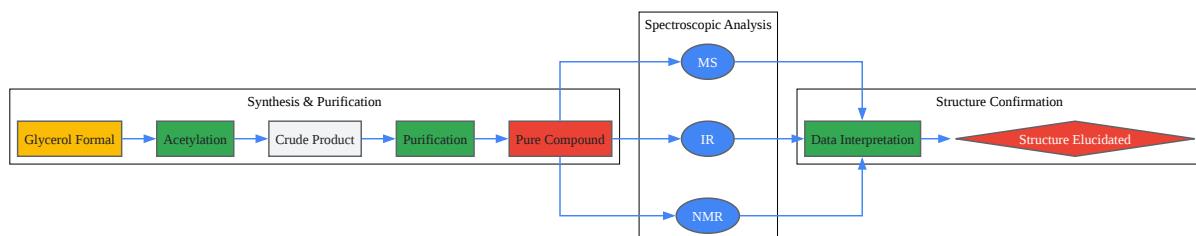
- Column: HP-5ms (30 m x 0.25 mm, 0.25 μ m film thickness)
- Inlet Temperature: 250 °C
- Oven Program: Start at 50 °C, hold for 2 min, then ramp to 250 °C at 10 °C/min, hold for 5 min.
- Carrier Gas: Helium, constant flow of 1 mL/min.

MS Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV
- Mass Range: 40-300 m/z
- Scan Speed: 1000 amu/s

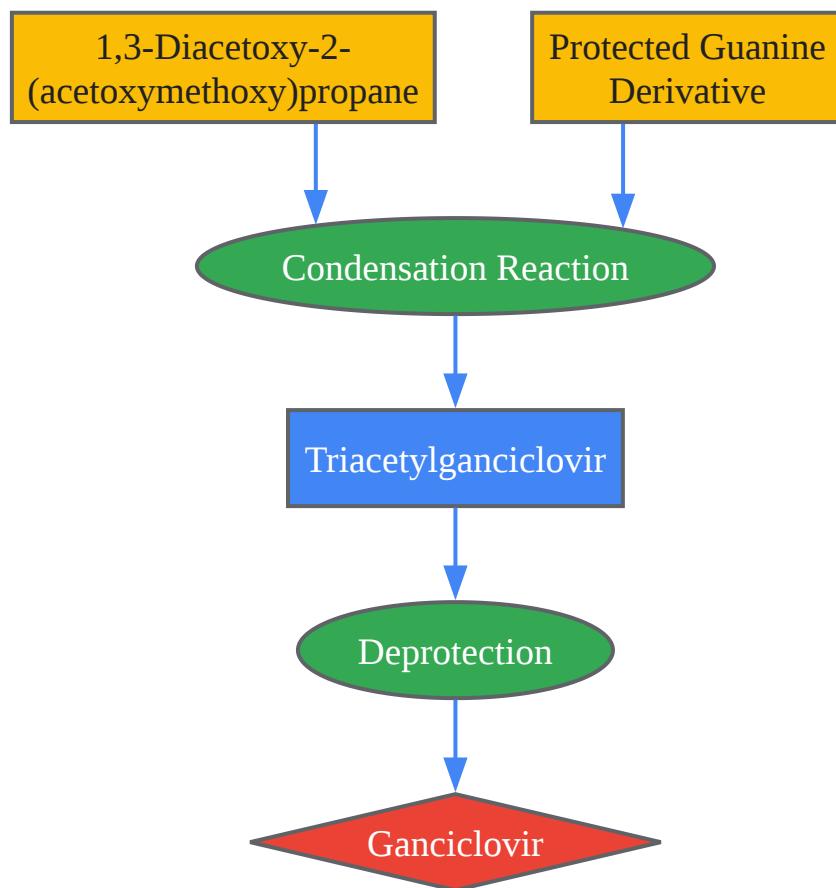
Mandatory Visualization

The following diagrams illustrate the logical workflow for the structure elucidation of **1,3-Diacetoxy-2-(acetoxymethoxy)propane** and its role in a key synthetic pathway.



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and structure elucidation of **1,3-Diacetoxy-2-(acetoxymethoxy)propane**.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,3-Diacetoxy-2-(acetoxymethoxy)propane | 86357-13-3 | Benchchem [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. 1,3-Diacetoxy-2-(acetoxymethoxy)propane | 86357-13-3 | FD32703 [biosynth.com]
- 4. scbt.com [scbt.com]

- To cite this document: BenchChem. [Structure Elucidation of 1,3-Diacetoxy-2-(acetoxymethoxy)propane: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1313018#1-3-diacetoxy-2-acetoxymethoxy-propane-structure-elucidation>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com